Disperse Violet 38

Übersicht

Beschreibung

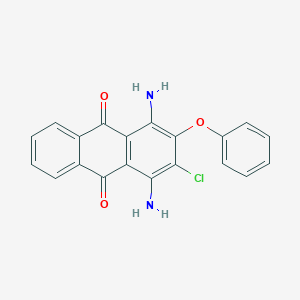

Disperse Violet 38 is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxy substituents on the anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Violet 38 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Phenoxylation: The phenoxy group is introduced via nucleophilic substitution reactions, where phenol reacts with the chlorinated intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Disperse Violet 38 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The chloro and phenoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Spectroscopic Analysis

Disperse Violet 38 is frequently analyzed using various spectroscopic techniques:

- UV-Vis Spectroscopy : This method helps in monitoring dye degradation, analyzing dye concentrations, and studying dye-fiber interactions.

- Mass Spectrometry : Utilized for structural elucidation and quantification of the dye in complex matrices.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assists in confirming molecular structures and analyzing interactions with substrates.

2. Environmental Research

This compound serves as a model compound in several environmental studies:

- Water Quality Assessment : Researchers study the fate of this dye in aquatic environments to develop new water treatment technologies.

- Wastewater Treatment : The dye is used to evaluate advanced oxidation processes for its removal and to optimize biological treatment systems.

- Soil Contamination Analysis : It helps investigate the mobility of azo dyes in soil and their impact on microbial communities.

Textile Industry Applications

1. Dyeing Process Optimization

In the textile sector, this compound is essential for:

- Improving dyeing efficiency on polyester fibers.

- Developing eco-friendly dyeing processes that minimize environmental impact.

- Studying the effects of various parameters on color fastness.

2. Colorfastness Studies

This compound is used to evaluate the durability of dyed textiles under different conditions, including:

| Standard | Ironing Fastness | Light Fastness | Perspiration Fastness | Washing Fastness |

|---|---|---|---|---|

| AATCC | 3-4 | 5-6 | 5 | 5 |

The table above summarizes the fastness properties of this compound, indicating its suitability for various applications.

Innovative Research Areas

Recent studies have explored novel applications of this compound:

- Nanomaterial Interactions : Researchers investigate the use of nanoparticles to enhance dye removal and develop nanosensors for detection.

- Photocatalytic Degradation Studies : This compound is evaluated for its degradation efficiency under different light sources, contributing to solar-driven water treatment technologies.

Case Studies

Several case studies highlight the practical applications of this compound:

- Ultrasound-Assisted Dyeing : A study demonstrated that using ultrasound energy improved the dyeing process for polyester fabrics significantly, achieving higher color depth compared to traditional methods .

- Ecotoxicology Assessments : this compound has been employed in ecotoxicological research to assess its impact on aquatic ecosystems, focusing on bioaccumulation potential and long-term ecological effects.

- Advanced Analytical Techniques : Researchers have optimized solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-ESI-MS/MS) to monitor disperse dyes, including this compound, in environmental water samples .

Wirkmechanismus

The mechanism of action of Disperse Violet 38 involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential anticancer and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Diamino-2,3-dichloroanthracene-9,10-dione

- 1,4-Diamino-2-phenoxyanthracene-9,10-dione

- 1,4-Diamino-2-chloro-3-(2-phenoxyethoxy)anthracene-9,10-dione

Uniqueness

Disperse Violet 38 is unique due to the specific combination of amino, chloro, and phenoxy groups on the anthracene-9,10-dione core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

Disperse Violet 38, a synthetic dye belonging to the anthraquinone class, is widely used in the textile industry for dyeing polyester fabrics. Its chemical structure is represented by the molecular formula and a molecular weight of 364.78 g/mol. Understanding its biological activity is crucial due to potential implications for human health and environmental safety.

This compound is characterized by its vibrant color and stability under various conditions. It is primarily utilized in dyeing processes for synthetic fibers, where it exhibits good fastness properties, including light and washing fastness. The dyeing process involves the use of dispersing agents to ensure even distribution on polyester substrates.

| Property | Value |

|---|---|

| Molecular Formula | C20H13ClN2O3 |

| Molecular Weight | 364.78 g/mol |

| CAS Registry Number | 12223-77-7 |

Antioxidant Activity

Recent studies have indicated that disperse dyes, including this compound, exhibit varying degrees of antioxidant activity. For instance, certain derivatives demonstrated IC50 values (the concentration required to inhibit 50% of the target activity) ranging from moderate to weak, suggesting potential applications in reducing oxidative stress in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. In vitro studies revealed that different concentrations of disperse dyes could significantly inhibit cell proliferation. For example, an IC50 value of approximately 23.4 µg/mL was recorded for HePG-2 cells when exposed to specific disperse dyes . This level of cytotoxicity raises concerns regarding the potential health risks associated with exposure to this compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various microorganisms. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for some strains. The antibacterial activity was notably stronger against Gram-positive bacteria compared to Gram-negative ones .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | >10 |

| Escherichia coli | >10 |

| Candida albicans | <10 |

Case Studies and Research Findings

- Toxicological Assessments : A comprehensive study involving Wistar rats assessed the oral toxicity of this compound derivatives at various concentrations. The findings indicated no significant adverse effects on body weight or food consumption; however, alterations in biochemical parameters were noted, which necessitate further investigation into long-term exposure effects .

- Skin Irritation Tests : In dermatological assessments, this compound was classified as a mild irritant based on patch tests conducted on rabbits. Observations included slight edema and erythema that resolved within 72 hours post-application . This suggests a need for caution in products containing this dye, particularly those in direct contact with skin.

- Environmental Impact Studies : Evaluations concerning the ecological impact of this compound indicate a low potential for environmental harm when used within regulated limits. However, continuous monitoring is recommended due to its persistence in aquatic environments .

Eigenschaften

IUPAC Name |

1,4-diamino-2-chloro-3-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3/c21-15-16(22)13-14(17(23)20(15)26-10-6-2-1-3-7-10)19(25)12-9-5-4-8-11(12)18(13)24/h1-9H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAZXQCRCLPTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222496 | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91381-21-4, 12223-77-7 | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91381-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: 1,4-diamino-2-chloro-3-phenoxyanthraquinone; 1,4-diamino-2,3-bis-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Violet 38 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.